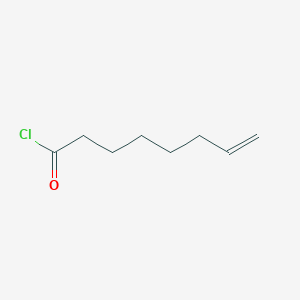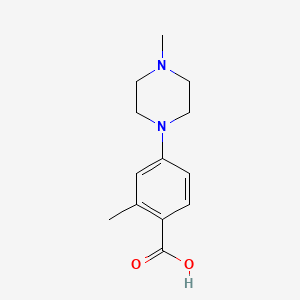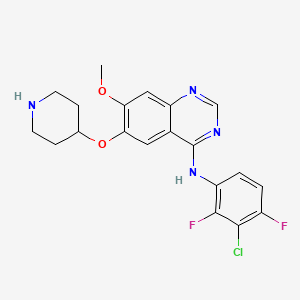
N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities
准备方法
The synthesis of N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with acetic anhydride to form benzoxazinone, which is then further reacted to introduce the desired substituents . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and methoxy positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: The compound has shown promise in inhibiting specific enzymes and pathways involved in disease processes.
作用机制
The mechanism of action of N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to the disruption of signaling pathways essential for cell growth and survival. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis and inhibit proliferation in cancer cells .
相似化合物的比较
Similar compounds include other quinazoline derivatives like gefitinib and erlotinib, which are also known for their anticancer properties. Compared to these compounds, N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine may offer unique advantages in terms of its specific substituents, which can enhance its binding affinity and selectivity for certain molecular targets . Other similar compounds include prazosin and doxazosin, which are used for different therapeutic purposes but share the quinazoline core structure .
属性
分子式 |
C20H19ClF2N4O2 |
|---|---|
分子量 |
420.8 g/mol |
IUPAC 名称 |
N-(3-chloro-2,4-difluorophenyl)-7-methoxy-6-piperidin-4-yloxyquinazolin-4-amine |
InChI |
InChI=1S/C20H19ClF2N4O2/c1-28-16-9-15-12(8-17(16)29-11-4-6-24-7-5-11)20(26-10-25-15)27-14-3-2-13(22)18(21)19(14)23/h2-3,8-11,24H,4-7H2,1H3,(H,25,26,27) |
InChI 键 |
DWOOMFZNYYXZLN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)F)Cl)F)OC4CCNCC4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
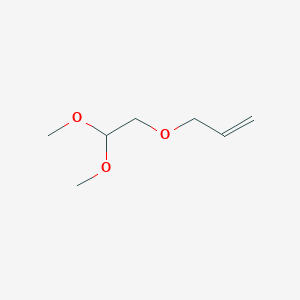
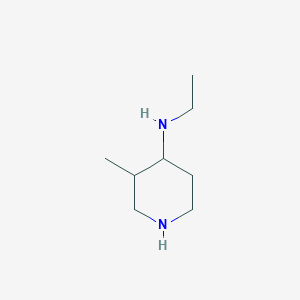
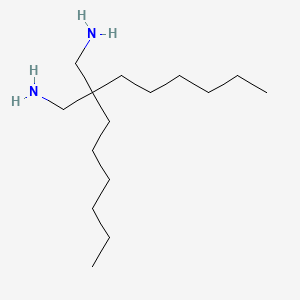
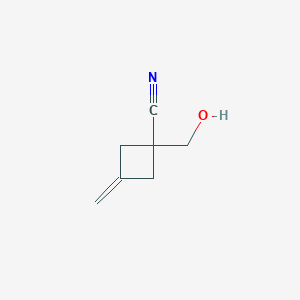
![Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}cyanamide](/img/structure/B8587318.png)
![2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol](/img/structure/B8587324.png)
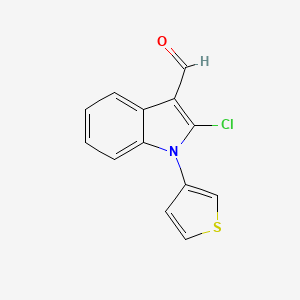
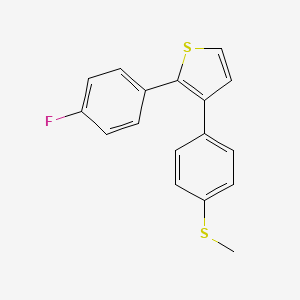
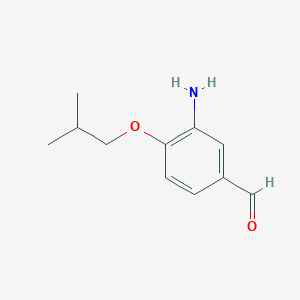
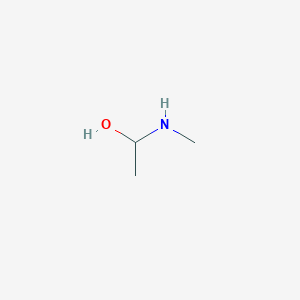
![2-Nitro-4-[(pyridin-2-yl)sulfanyl]aniline](/img/structure/B8587369.png)
![3-[N-(p-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B8587379.png)
